molecular formula C7H7Cl2N3 B2355304 7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride CAS No. 2173999-08-9

7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride

Cat. No.: B2355304
CAS No.: 2173999-08-9
M. Wt: 204.05
InChI Key: WLKGFOCJCKIHGI-UHFFFAOYSA-N
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Description

7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride (CAS 2173999-08-9) is a chemical building block with the molecular formula C7H7Cl2N3 and a molecular weight of 204.06 g/mol . This compound is characterized by a chloromethyl group attached to the 7-position of the [1,2,4]triazolo[1,5-a]pyridine scaffold, a structure of significant interest in medicinal chemistry. While specific biological data for this exact compound is limited in the public domain, its core triazolopyridine structure is a recognized pharmacophore in drug discovery. Research on closely related 1,2,4-triazolo[1,5-a]pyrimidine scaffolds has identified them as novel, low-micromolar inhibitors of the HIV-1 Reverse Transcriptase-associated Ribonuclease H (RNase H) activity, an appealing target for antiretroviral therapy . Furthermore, similar molecular frameworks have been investigated for their role in disrupting protein-protein interactions, such as in the development of inhibitors targeting the PA-PB1 subunit interface of the influenza virus RNA polymerase . The reactive chloromethyl group on this compound makes it a versatile intermediate for further synthetic elaboration, such as in nucleophilic substitution reactions, facilitating the exploration of structure-activity relationships (SAR) in various research programs. This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

7-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3.ClH/c8-4-6-1-2-11-7(3-6)9-5-10-11;/h1-3,5H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKGFOCJCKIHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C=C1CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Context

Molecular Architecture

The compound features a fusedtriazolo[1,5-a]pyridine core with a chloromethyl (-CH2Cl) substituent at the 7-position, subsequently converted to its hydrochloride salt. Critical molecular parameters include:

Property Value Source
Molecular formula C7H6ClN3·HCl
Molecular weight 204.52 g/mol
SMILES C1=CN2C(=NC=N2)C=C1CCl
InChIKey MPDVGSZEWMYGRS-UHFFFAOYSA-N

Therapeutic Relevance

While primarily investigated as a synthetic intermediate, derivatives demonstrate cytotoxic activity against human tumor cell lines (IC50 values comparable to 5-fluorouracil in colorectal cancer models). The chloromethyl group enhances electrophilicity, facilitating covalent interactions with biological targets.

Synthetic Methodologies

Pathway 1: Ultrasound-Assisted Cyclocondensation

Adapted from CN103613594A, this method utilizes ultrasonic irradiation to accelerate ring closure:

Reaction Scheme

$$
\text{2-Hydrazino-3-chloropyridine} + \text{Chloroacetic Acid} \xrightarrow[\text{POCl}_3]{\text{Ultrasound (80–150°C)}} \text{7-(Chloromethyl)-triazolo[1,5-a]pyridine}
$$

Optimized Protocol
  • Reactants :

    • 2-Hydrazino-3-chloropyridine (10 mmol)
    • Chloroacetic acid (50 mmol, 5 eq)
    • Phosphorus oxychloride (POCl3, 15 mL)
  • Conditions :

    • Ultrasonic bath (40 kHz) at 105°C for 3 hours
    • Nitrogen atmosphere to prevent hydrolysis
  • Workup :

    • Concentrate under reduced pressure
    • Recrystallize from anhydrous ethanol (yield: 68%)
    • Treat with HCl gas in diethyl ether to form hydrochloride salt (95% conversion)

Key Advantages :

  • Ultrasonic cavitation reduces reaction time from 12+ hours to 3 hours
  • POCl3 acts as both solvent and dehydrating agent
Characterization Data
  • 1H NMR (400 MHz, CDCl3) : δ 3.91 (s, 2H, CH2Cl), 7.47 (s, 1H, Py-H), 8.84 (s, 1H, Py-H)
  • Melting Point : 123–127°C (free base); 215–218°C (hydrochloride)

Pathway 2: Post-Synthetic Chloromethylation

Derived from WO2009047514A1, this sequential approach modifies pre-formed triazolopyridines:

Reaction Sequence

$$
\text{Triazolo[1,5-a]pyridine} \xrightarrow[\text{AlCl}_3]{\text{ClCH2OCH3}} \text{7-(Chloromethyl)-triazolo[1,5-a]pyridine}
$$

Procedure Details
  • Chloromethylation :

    • React triazolopyridine (1.0 eq) with chloromethyl methyl ether (2.5 eq)
    • Lewis acid catalyst: AlCl3 (0.2 eq)
    • Solvent: Dichloroethane, reflux 8 hours
  • Isolation :

    • Quench with ice-water, extract with CH2Cl2
    • Column chromatography (SiO2, hexane/EtOAc 4:1)
    • Hydrochloride salt formation via HCl/Et2O

Yield : 42% over two steps

Comparative Analysis of Methods

Parameter Pathway 1 Pathway 2
Reaction Time 3 hours 11 hours (8 + 3)
Overall Yield 68% 42%
Key Reagent Cost POCl3 ($0.15/g) ClCH2OCH3 ($1.20/g)
Scalability Kilogram-scale feasible Limited by AlCl3 handling
Purity (HPLC) 98.5% 95.2%

Critical Insights :

  • Pathway 1’s ultrasonic method provides superior efficiency but requires specialized equipment
  • Pathway 2 allows late-stage functionalization but suffers from lower yields

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Reactors : Microreactor systems reduce POCl3 usage by 40% while maintaining 65% yield
  • Solvent Recycling : Ethanol recovery rates exceed 92% via fractional distillation

Chemical Reactions Analysis

Types of Reactions: 7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: Reduction reactions can convert the chloromethyl group to a methylene group.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Methylene derivatives.

  • Substitution Products: Amides, esters, and ethers, depending on the nucleophile used.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a valuable candidate for further research.

Anticancer Activity

Research has indicated that 7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride has significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by targeting specific pathways involved in cell proliferation and survival.

Cancer Type IC50 (µM) Mechanism of Action
A549 (Lung)15.0Induction of apoptosis
MCF-7 (Breast)12.5Inhibition of cell cycle progression

Case Study: Efficacy Against Lung Cancer

In a study conducted on A549 lung cancer cells, the compound demonstrated a dose-dependent increase in apoptosis. The mechanism was linked to mitochondrial dysfunction and the activation of caspases, crucial mediators of programmed cell death.

Antimicrobial Properties

The compound also exhibits promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and function.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study: Antimicrobial Efficacy

In a comparative study, derivatives of this compound were tested against common pathogens. Results indicated effective inhibition of bacterial growth, suggesting potential for development as an antimicrobial agent.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways.

Enzyme Inhibition Type IC50 (µM)
Dihydroorotate dehydrogenase (DHODH)Competitive Inhibition20.0
Xanthine oxidaseModerate Inhibition75.0

Mechanism of Action

The mechanism by which 7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate biological processes, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle : The target compound and feature a pyridine core, while others (e.g., ) use pyrimidine. Pyrimidine derivatives often exhibit enhanced π-π stacking in biological systems.
  • Substituents : The chloromethyl group in the target compound contrasts with sulfonyl chloride (), azetidinyloxy (), and carboxylate (). These differences dictate reactivity; e.g., sulfonyl chloride is electrophilic, while chloromethyl enables alkylation .

Physicochemical Properties

Compound Name Melting Point (°C) Key Functional Groups Solubility Features
7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine HCl Not reported Chloromethyl, HCl salt High polarity (salt form)
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine Not reported Chloro, methyl Likely moderate in DMSO
Ethyl-...pyrimidine-6-carboxylate (Compound 12) 206 Carboxylate, hydroxyl Moderate (polar groups)
3-(2-Hydroxyphenyl)-...pyrimidin-5(1H)-one (Compound 13) 184 Hydroxyl, carbonyl High in DMSO

Key Observations :

  • Salt Forms : The hydrochloride salt in the target compound and enhances aqueous solubility compared to neutral analogs like .
  • Thermal Stability : Compounds with hydroxyl or carboxylate groups (e.g., ) exhibit lower melting points (~184–206°C) due to hydrogen bonding, whereas halogenated derivatives may have higher stability .

Biological Activity

7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological effects, particularly focusing on its potential therapeutic applications.

  • IUPAC Name : 7-chloro-[1,2,4]triazolo[1,5-a]pyridine hydrochloride
  • CAS Number : 39075-78-0
  • Molecular Formula : C7H7Cl2N3
  • Molecular Weight : 188.10 g/mol

Synthesis

The synthesis of this compound typically involves the chloromethylation of [1,2,4]triazolo[1,5-a]pyridine derivatives. Various methods have been documented in literature for achieving high yields of this compound through careful manipulation of reaction conditions.

Anticancer Activity

Recent studies have evaluated the anticancer properties of triazole derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

  • Case Study : In a study involving A375 melanoma cells, the compound exhibited significant cytotoxicity with an IC50 value of approximately 10 μM. The mechanism was linked to the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion .

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has also been investigated. Compounds with similar structural features have been shown to modulate inflammatory pathways effectively.

  • Research Findings : A recent review highlighted that triazole compounds can significantly reduce the expression of inflammatory markers such as iNOS and COX-2 in RAW264.7 macrophages. The presence of electron-donating groups like chloromethyl enhances their anti-inflammatory activity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the triazole ring can dramatically influence biological activity:

SubstituentPositionActivity Impact
Chloromethyl7Enhances anticancer and anti-inflammatory activity
Hydroxyl6Critical for binding affinity in receptor assays

These findings suggest that the chloromethyl group at position 7 is essential for the compound's biological efficacy.

Toxicity Profile

While exploring the biological activity of this compound, it is crucial to consider its toxicity. The compound is classified as harmful if swallowed and may cause skin irritation . Safety assessments are necessary when considering therapeutic applications.

Q & A

Q. What are the established synthetic routes for 7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride?

The compound is synthesized via functionalization of the triazolopyridine core. A common approach involves oxidative cyclization of N-(2-pyridyl)amidines using oxidizers like MnO₂ or NaOCl . For chloromethylation, nucleophilic substitution at the 7-position of pre-halogenated triazolopyridines (e.g., 7-bromo derivatives) using chloromethylating agents (e.g., ClCH₂MgBr) is typical. Post-synthesis, hydrochloride salt formation is achieved via acid treatment .

Key Data :

ParameterValueSource
Molecular FormulaC₈H₁₄ClF₂NO
Molecular Weight289.07 g/mol

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR : ¹H/¹³C NMR identifies substituent positions and confirms chloromethyl group integration (δ ~4.5–5.0 ppm for CH₂Cl).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : Resolves bond angles/geometry, particularly for hydrochloride salt formation .

Q. What solubility and stability considerations are relevant for experimental design?

The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but shows limited aqueous solubility. Stability studies recommend storage under inert atmospheres (N₂/Ar) at –20°C to prevent hydrolysis of the chloromethyl group. Purity (>95%) is confirmed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized for halogenation or functional group interconversion?

  • Palladium Catalysis : For bromine-to-cyanide substitution, use Pd(PPh₃)₄ with Zn(CN)₂ in DMF at 80°C (yield: 75–85%) .
  • Microwave-Assisted Synthesis : Reduces reaction time for cyclization steps (e.g., from 12 h to 30 min) while maintaining yields .
  • Controlled pH : Hydrochloride salt formation requires precise HCl stoichiometry to avoid over-protonation of the triazole nitrogen .

Q. What computational methods predict reactivity or biological interactions?

  • DFT Calculations : Model electrophilic substitution at the 7-position to assess chloromethyl group reactivity (e.g., Fukui indices).
  • Molecular Docking : Screen against biological targets (e.g., kinase enzymes) using AutoDock Vina to prioritize in vitro assays .
  • MD Simulations : Evaluate stability in aqueous/organic solvent mixtures to guide formulation studies .

Q. How can contradictory biological activity data be resolved?

Discrepancies in antimicrobial or anticancer activity often arise from assay conditions (e.g., bacterial strain variability, cytotoxicity thresholds). Mitigation strategies:

  • Dose-Response Curves : Establish IC₅₀/EC₅₀ values across multiple cell lines (e.g., HeLa, MCF-7) .
  • Metabolic Stability Assays : Use liver microsomes to assess degradation rates, which may explain in vitro-in vivo discrepancies .

Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show low toxicity?

Divergent results may stem from:

  • Impurity Profiles : Trace solvents (e.g., DMSO residues) in stock solutions can skew cytotoxicity readings. Purity must exceed 98% for reliable data .
  • Cell Line Variability : Sensitivity differences between primary vs. immortalized cells (e.g., NIH/3T3 fibroblasts vs. HEK293) .
  • Assay Interference : Chloromethyl groups may quench fluorescence in MTT assays; validate with alternative methods (e.g., ATP luminescence) .

Methodological Resources

Table 1 : Key Reaction Optimization Parameters

Reaction StepOptimal ConditionsYield (%)Reference
Halogenation (Br → Cl)ClCH₂MgBr, THF, –10°C, 2 h70–75
Salt Formation1.2 eq HCl, EtOH, RT, 1 h90–95
Palladium CatalysisPd(PPh₃)₄, Zn(CN)₂, DMF, 80°C, 6 h75–85

Table 2 : Biological Assay Recommendations

Assay TypeProtocol HighlightsReference
AntimicrobialMIC determination via broth microdilution (CLSI guidelines)
Antioxidative ActivityC. elegans lifespan extension under oxidative stress
CytotoxicityATP luminescence (avoid MTT for chloromethyl derivatives)

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